N-(1-phenylethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide
Overview
Description
- It falls within the category of high-end chemical and biochemical reagents, but its specific applications remain elusive.
WAY-325909: is a chemical compound with the CAS number 868970-90-5. Unfortunately, detailed information about its structure and properties is limited.
Preparation Methods
- Synthetic routes for WAY-325909 are not widely documented. it’s likely that research laboratories or pharmaceutical companies have developed proprietary methods.
- Industrial production methods are not publicly disclosed, but they likely involve specialized chemical synthesis techniques.
Chemical Reactions Analysis
- Without specific data, we can only speculate on the types of reactions WAY-325909 undergoes. Common reactions could include oxidation, reduction, substitution, or cyclization.
- Hypothetical reagents might include transition metal catalysts, organic bases, or nucleophiles.
- Major products formed from these reactions would depend on the specific reaction conditions and starting materials.
Scientific Research Applications
- Despite limited information, we can explore potential applications:
Medicine: WAY-325909 might exhibit pharmacological activity, making it relevant for drug discovery.
Chemical Biology: Researchers could investigate its interactions with biological targets.
Industry: If scalable synthesis methods exist, WAY-325909 could find applications in fine chemicals or materials.
Mechanism of Action
- Unfortunately, the exact mechanism by which WAY-325909 exerts its effects remains unknown.
- Molecular targets and pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
- As of now, there are no direct comparisons available due to the compound’s limited documentation.
- We lack information on similar compounds, but future studies may reveal related structures.
Properties
IUPAC Name |
N-(1-phenylethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c1-12(13-7-3-2-4-8-13)22-16(25)11-24-15-10-6-5-9-14(15)17(23-24)18(19,20)21/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPMHUITYGFFDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C3=C(CCCC3)C(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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